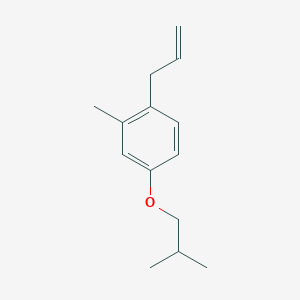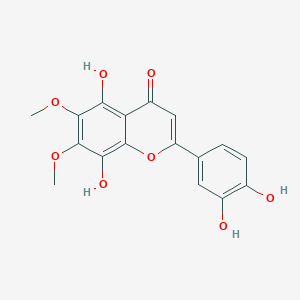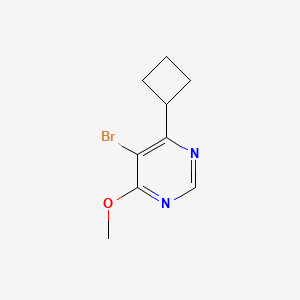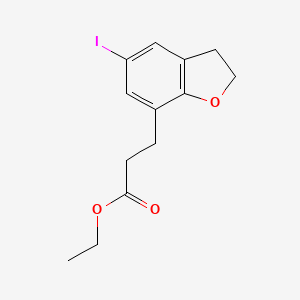
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a Boc-protected oxazolidine ring, which is a common protecting group in peptide synthesis, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.
Boc Protection: The oxazolidine ring is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinone derivatives, alcohols, and substituted oxazolidines, which are valuable intermediates in further synthetic applications.
Wissenschaftliche Forschungsanwendungen
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected oxazolidine ring can undergo deprotection under acidic conditions, revealing the active oxazolidine moiety, which can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid: The enantiomer of the compound, which may exhibit different biological activities.
Oxazolidinone Derivatives: Compounds with similar structural features but different functional groups.
N-Boc-protected Amino Acids: Compounds with similar protecting groups but different core structures.
Uniqueness
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid is unique due to its chiral nature and the presence of both the Boc-protected oxazolidine ring and the acetic acid moiety. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Eigenschaften
Molekularformel |
C12H21NO5 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(6-9(14)15)7-17-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
YELZVRAJACICFE-QMMMGPOBSA-N |
Isomerische SMILES |
CC1(N([C@H](CO1)CC(=O)O)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(N(C(CO1)CC(=O)O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)
![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)


![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)



![[4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)
